molecular formula C8H7BrClF4N B13041333 (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13041333
M. Wt: 308.50 g/mol
InChI Key: UKBUAPVOCSDVNU-FJXQXJEOSA-N
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Description

(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the amine and its conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)(morpholino)methanone
  • 4-Bromo-2-fluorophenylacetic acid
  • S-[(4-Bromo-2-fluorophenyl)methyl] ethanethioate

Uniqueness

(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. This makes it particularly valuable in applications where such properties are desired, such as in medicinal chemistry for enhancing the bioavailability and metabolic stability of drug candidates.

Properties

Molecular Formula

C8H7BrClF4N

Molecular Weight

308.50 g/mol

IUPAC Name

(1S)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C8H6BrF4N.ClH/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13;/h1-3,7H,14H2;1H/t7-;/m0./s1

InChI Key

UKBUAPVOCSDVNU-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C(F)(F)F)N.Cl

Origin of Product

United States

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